Diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate
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Overview
Description
Diethyl 2,2’-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate is a complex organic compound with a molecular formula of C21H33N4O5PS. This compound is known for its unique structure, which includes a thiazole ring, a furan ring, and a phosphane group.
Preparation Methods
The synthesis of Diethyl 2,2’-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-amino-5-isobutylthiazole with appropriate reagents under controlled conditions.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan compound.
Phosphane Group Addition: The phosphane group is added through a nucleophilic substitution reaction, where a suitable phosphane reagent reacts with the intermediate compound.
Final Coupling and Esterification: The final step involves coupling the intermediate with diethyl propionate under esterification conditions to form the desired compound.
Chemical Reactions Analysis
Diethyl 2,2’-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex derivatives.
Scientific Research Applications
Diethyl 2,2’-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of metabolic enzymes, making it a candidate for drug development.
Biological Studies: It has been studied for its antimicrobial and anticancer properties, owing to its unique structure and reactivity.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate involves its interaction with specific molecular targets. The compound can inhibit metabolic enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Diethyl 2,2’-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate is unique due to its combination of a thiazole ring, a furan ring, and a phosphane group. Similar compounds include:
2-Aminothiazole Derivatives: These compounds share the thiazole ring and have been studied for their biological activities.
Furan Derivatives: Compounds containing the furan ring have shown various therapeutic properties.
Phosphane-Containing Compounds: These compounds are known for their reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C21H33N4O5PS |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
ethyl 2-[[[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-1-oxopropan-2-yl)amino]phosphanyl]amino]propanoate |
InChI |
InChI=1S/C21H33N4O5PS/c1-7-28-19(26)13(5)24-31(25-14(6)20(27)29-8-2)17-10-9-15(30-17)18-16(11-12(3)4)32-21(22)23-18/h9-10,12-14,24-25H,7-8,11H2,1-6H3,(H2,22,23) |
InChI Key |
JGCMEVUWRCNKKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)NP(C1=CC=C(O1)C2=C(SC(=N2)N)CC(C)C)NC(C)C(=O)OCC |
Origin of Product |
United States |
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